2-环丙基-1H-咪唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

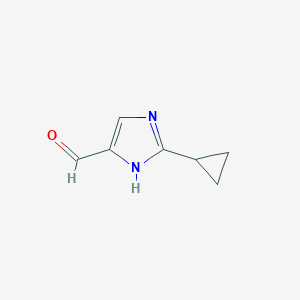

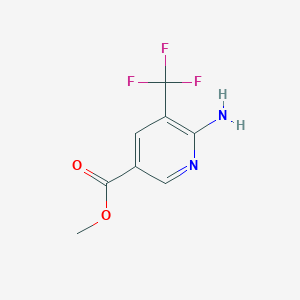

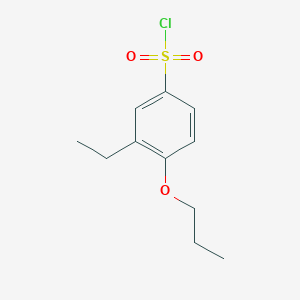

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” consists of a five-membered imidazole ring attached to a cyclopropyl group and a carbaldehyde group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” are not detailed in the search results, imidazole derivatives are known to be key building blocks in the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Their reactivity as an aldehyde and their imidazole ring make them valuable precursors in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is a powder that is stored at room temperature .科学研究应用

Preparation of Functionalized Polymers

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” has applications in material science, where it is employed in the preparation of functionalized polymers . These polymers can be used in a variety of applications, including the development of new materials with unique properties.

Ligands for Coordination Chemistry

This compound is also used in the preparation of ligands for coordination chemistry . Coordination chemistry is a branch of chemistry where compounds with coordinate bonds are studied. These ligands can bind to metal ions to form coordination compounds.

Component in Metal-Organic Frameworks

Another application of “2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is its use as a component in metal-organic frameworks . These frameworks are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Preparation of C17,20-Lyase Inhibitor

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer . This inhibitor can help control the growth of cancer cells.

Synthesis of Antimalarial Drugs

This compound is also used in the synthesis of biologically active compounds such as antimalarial drugs . Antimalarial drugs are medications used to prevent and treat malaria, a disease caused by parasites.

Preparation of Tridentate Schiff-Base Carboxylate-Containing Ligands

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” was used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid . These ligands can be used in various chemical reactions and processes.

Imidazole-Directed Allylation of Aldimines

It was also used in a study of the imidazole-directed allylation of aldimines . This reaction is important in organic synthesis as it allows for the formation of new carbon-carbon bonds.

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

作用机制

Target of Action

Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities, interacting with various targets such as enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde .

属性

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJUZCWDBUIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1H-imidazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)

![1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2397627.png)

![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)